molecular formula C15H18N4S B1439431 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine CAS No. 1177338-14-5

4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Katalognummer: B1439431
CAS-Nummer: 1177338-14-5
Molekulargewicht: 286.4 g/mol
InChI-Schlüssel: TYPHLSGMMOKZNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine. This nomenclature reflects the compound's complex structural architecture, which consists of a benzothiazole core system with specific substitution patterns. The benzothiazole moiety forms the primary scaffold, featuring a fused benzene and thiazole ring system where the sulfur and nitrogen atoms occupy the 1 and 3 positions respectively.

The structural representation can be comprehensively described through various chemical notation systems. The International Chemical Identifier code for this compound is InChI=1S/C15H18N4S/c1-2-12-5-3-6-13-14(12)18-15(20-13)17-7-4-9-19-10-8-16-11-19/h3,5-6,8,10-11H,2,4,7,9H2,1H3,(H,17,18). This notation provides a complete description of the molecular connectivity and hydrogen distribution throughout the structure. The corresponding International Chemical Identifier Key is TYPHLSGMMOKZNT-UHFFFAOYSA-N, which serves as a unique identifier for database searches and chemical informatics applications.

The Simplified Molecular-Input Line-Entry System representation is expressed as CCc1cccc2c1nc(s2)NCCCn1cncc1, providing a linear notation that captures the complete structural information. The canonical Simplified Molecular-Input Line-Entry System format maintains the same representation, indicating that the compound does not possess stereochemical complexity that would require additional notation. The molecular structure features an ethyl substituent at the 4-position of the benzothiazole ring, with the primary amine nitrogen at the 2-position forming a secondary amine linkage to a three-carbon propyl chain that terminates in an imidazole ring.

Chemical Abstracts Service Registry Number and Alternative Synonyms

The Chemical Abstracts Service Registry Number for 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine is 1177338-14-5. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide. The Chemical Abstracts Service Registry Number system provides an unambiguous method for identifying chemical substances, regardless of naming conventions or structural representation formats used in different regions or applications.

The compound is also catalogued under the Molecular Design Limited Number MFCD16631702, which represents an additional registry system used in chemical inventory management and research applications. This identifier facilitates cross-referencing between different chemical databases and ensures consistent identification across various research platforms and commercial suppliers.

Alternative systematic nomenclature includes the designation 2-Benzothiazolamine, 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-, which emphasizes the benzothiazolamine core structure with the substitution pattern clearly indicated. This alternative naming convention follows a different systematic approach that prioritizes the amine functional group designation. The compound may also be referenced by product-specific identifiers such as LIF372155674 when obtained from specific commercial suppliers, though these designations are vendor-specific rather than universally recognized chemical nomenclature.

Molecular Formula and Weight Analysis

The molecular formula for 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine is C15H18N4S. This formula indicates the compound contains fifteen carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and one sulfur atom. The molecular composition reflects the heterocyclic nature of the compound, with nitrogen atoms distributed across both the benzothiazole and imidazole ring systems, as well as in the linking amine functionality.

The molecular weight analysis reveals some variation among different sources, with values reported as 286.4 grams per mole and 286.39522 grams per mole. This slight variation likely reflects differences in precision and rounding conventions used by different databases and suppliers. The most commonly cited value of 286.4 grams per mole represents the standard molecular weight used in most chemical databases and commercial applications.

Property Value Source
Molecular Formula C15H18N4S
Molecular Weight (g/mol) 286.4
Molecular Weight (precise, g/mol) 286.39522
Carbon Atoms 15
Hydrogen Atoms 18
Nitrogen Atoms 4
Sulfur Atoms 1

The elemental composition analysis demonstrates that carbon represents the largest atomic percentage by count, followed by hydrogen, with nitrogen providing significant heteroatom content that contributes to the compound's chemical properties. The presence of four nitrogen atoms distributed across different chemical environments—including aromatic ring nitrogen atoms in both heterocycles and an aliphatic amine linkage—creates multiple sites for potential chemical interactions and biological activity. The single sulfur atom integrated into the benzothiazole ring system contributes to the overall electronic characteristics and structural rigidity of the molecule.

Eigenschaften

IUPAC Name

4-ethyl-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-2-12-5-3-6-13-14(12)18-15(20-13)17-7-4-9-19-10-8-16-11-19/h3,5-6,8,10-11H,2,4,7,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPHLSGMMOKZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Condensation Reaction

  • Reagents and Conditions:
    The condensation of 4-ethyl-1,3-benzothiazol-2-amine with 3-(1H-imidazol-1-yl)propylamine is commonly facilitated by carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine). The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions.

  • Solvent Systems:
    Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred to dissolve both reactants and coupling agents efficiently. Triethylamine or other mild bases may be added to neutralize generated acids and promote the reaction.

  • Temperature and Time:
    The reaction is typically performed at room temperature or slightly elevated temperatures (25–50°C) for 6–12 hours, allowing for complete conversion.

  • Workup:
    After completion, the reaction mixture is diluted with ethyl acetate or similar organic solvents, washed with water to remove inorganic salts, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification:
    The crude product is purified by recrystallization from ethanol or chloroform/methanol mixtures. Slow evaporation at 4°C is effective for obtaining single crystals suitable for structural analysis.

Alternative Synthetic Approaches

  • Nucleophilic Substitution:
    In some reported syntheses of related benzothiazole-imidazole derivatives, nucleophilic substitution is employed where a halogenated benzothiazole intermediate reacts with the imidazole-containing amine under reflux conditions in solvents like chloroform or DMF.

  • Continuous Flow Synthesis (Industrial Scale):
    For scale-up, continuous flow reactors are utilized to enhance reaction control, improve yield, and facilitate real-time monitoring. This method allows for precise temperature and reagent flow rate management, reducing side products and increasing reproducibility.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Coupling agent EDCI (1.2 eq) Activates carboxyl or amine groups for coupling
Catalyst DMAP (0.1 eq) Enhances reaction rate
Solvent DMF, DCM, or ethanol/chloroform mixtures Solubility and crystallization optimization
Temperature 25–50°C Room temperature preferred for selectivity
Reaction time 6–12 hours Monitored by TLC or HPLC
Atmosphere Nitrogen or argon Prevents oxidation
Purification method Recrystallization Slow evaporation at 4°C promotes crystal growth

Characterization and Confirmation of Structure

  • NMR Spectroscopy:
    Proton NMR identifies characteristic signals such as the ethyl group protons (~δ 1.0–2.6 ppm), imidazole ring protons (~δ 7.0–7.7 ppm), and amine NH protons (~δ 7.3 ppm).

  • X-ray Crystallography:
    Single-crystal X-ray diffraction confirms molecular geometry, including dihedral angles between benzothiazole and imidazole rings, which typically show significant torsion (e.g., ~66° in related compounds).

  • IR Spectroscopy:
    Functional groups are confirmed by NH stretching vibrations (~3178 cm⁻¹) and characteristic C=N and C=S vibrations (~1600–1472 cm⁻¹).

  • Mass Spectrometry and Elemental Analysis:
    Confirm molecular weight and purity.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Outcome
1. Benzothiazole core synthesis Introduction of ethyl group at 4-position Alkylation of 1,3-benzothiazol-2-amine or substituted anilines 4-ethyl-1,3-benzothiazol-2-amine intermediate
2. Side chain preparation Synthesis of 3-(1H-imidazol-1-yl)propylamine Standard amine synthesis or commercial source Imidazole-propylamine intermediate
3. Coupling reaction Amide/amine bond formation EDCI, DMAP, DMF, inert atmosphere, 25–50°C, 6–12 h Target compound formation
4. Purification Recrystallization Ethanol or chloroform/methanol, slow evaporation at 4°C Pure crystalline product
5. Characterization NMR, IR, X-ray crystallography, MS Standard analytical techniques Structural confirmation

Research Findings and Notes

  • The condensation method using carbodiimide coupling agents is favored for its mild conditions and high selectivity, minimizing side reactions and degradation of sensitive imidazole rings.

  • The choice of solvent and temperature critically affects product yield and purity; polar aprotic solvents and mild temperatures are optimal.

  • Continuous flow synthesis offers promising scalability for industrial production, improving reaction control and throughput.

  • Crystallization conditions are crucial for obtaining single crystals suitable for X-ray analysis, with slow evaporation at low temperatures (4°C) being effective.

  • Related benzothiazole-imidazole compounds have been extensively characterized structurally, providing a reliable framework for confirming the structure of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole or benzothiazole rings .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that compounds containing benzothiazole and imidazole moieties exhibit significant antimicrobial properties. In particular, derivatives of benzothiazole have been tested against various bacterial strains and fungi, demonstrating promising results in inhibiting growth and viability . The compound has been evaluated for its potential as an antimicrobial agent, with studies indicating effective inhibition against specific pathogens.

Anticancer Potential

The anticancer activity of compounds similar to 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine has been explored in several studies. For instance, derivatives containing benzothiazole have shown efficacy against human colorectal carcinoma cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival .

Neuroprotective Effects

Given the structural similarities with other neuroprotective agents, there is ongoing research into the potential of this compound to act as a multi-target-directed ligand for neurodegenerative diseases. Preliminary studies suggest that it may inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative processes .

Case Studies

StudyObjectiveFindings
Study on Antimicrobial ActivityEvaluate the effectiveness against bacterial strainsSignificant inhibition observed against Gram-positive bacteria; MIC values indicated strong activity
Anticancer EvaluationAssess cytotoxic effects on cancer cell linesCompound showed IC50 values lower than standard drugs, indicating potent anticancer properties
Neuroprotective ResearchInvestigate MAO inhibition potentialPreliminary results show promise as a neuroprotective agent through enzyme inhibition

Wirkmechanismus

The mechanism of action of 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The benzothiazole moiety can interact with various biological targets, leading to diverse pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents (Benzothiazole Ring) Molecular Formula Molecular Weight (g/mol) Key Features
4-Ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (Target) 4-Ethyl C₁₄H₁₆N₄S 280.37 Enhanced lipophilicity; potential for improved bioavailability
5-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine 5-Chloro, 4-Methyl C₁₄H₁₅ClN₄S 306.81 Electron-withdrawing Cl increases polarity; methyl adds steric bulk
6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine 6-Fluoro C₁₃H₁₃FN₄S 276.33 Fluorine improves solubility and metabolic stability
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine 4-Methyl C₁₄H₁₅N₄S 279.36 Lower hydrophobicity vs. ethyl; simpler synthesis
6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate 6-Chloro, 4-Methyl C₁₃H₁₃ClN₄S·xH₂O ~318.84 (anhydrous) Hydrate form may enhance crystallinity; Cl and methyl synergize steric effects

Commercial Availability

  • The target compound is available from suppliers like CymitQuimica in quantities up to 500 mg . Analogs such as the 5-chloro-4-methyl and 6-fluoro derivatives are also commercially accessible, though some (e.g., 6-chloro-4-methyl hydrate) are offered by specialized vendors .

Biologische Aktivität

4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine is a compound that has gained attention due to its potential biological activities. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H18N4S
  • Molecular Weight : 286.40 g/mol
  • CAS Number : 1177338-14-5

Biological Activity Overview

The compound exhibits a variety of biological activities, which can be categorized into several key areas:

1. Anticonvulsant Activity

Research indicates that derivatives of benzothiazole, including compounds similar to 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine, demonstrate anticonvulsant properties. A study evaluating various benzothiazole derivatives revealed significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting efficacy in seizure models without notable neurotoxicity .

2. Anticancer Properties

The compound's structural features suggest potential anticancer activity. In vitro studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. Notably, compounds with similar structures have been tested against human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cell lines, revealing promising antiproliferative effects .

3. Antimicrobial Activity

Compounds containing the benzothiazole moiety are known for their antimicrobial properties. Studies have demonstrated that related compounds exhibit activity against a range of bacteria and fungi, indicating that 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine may also possess similar effects .

The biological activities of benzothiazole derivatives are often attributed to their ability to interact with various biological targets:

  • Inhibition of Enzymes : Some studies suggest that these compounds may act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.
  • Receptor Modulation : The imidazole ring in the structure may facilitate interactions with specific receptors involved in neurotransmission and cellular signaling.

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Anticonvulsant EvaluationShowed significant anticonvulsant activity without neurotoxicity in MES and scPTZ tests.
Anticancer ActivityDemonstrated potent antiproliferative effects against HCT116 and MCF-7 cell lines with IC50 values indicating strong activity.
Antimicrobial TestingExhibited notable antimicrobial activity against various pathogens, supporting its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.